7-chloro-5-(methylsulfonyl)-N-pentyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-Chloro-5-methanesulfonyl-N-pentyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methanesulfonyl-N-pentyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Chloro and Methanesulfonyl Groups: These functional groups are introduced through selective chlorination and sulfonylation reactions.
Attachment of the Pentyl Group: This step involves the alkylation of the intermediate compound with a pentyl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the conversion of the intermediate to the carboxamide using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methanesulfonyl-N-pentyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The chloro and methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazepines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe to study biological processes involving benzoxazepines.
Medicine: Due to its structural similarity to other bioactive benzoxazepines, it may have potential therapeutic applications.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-5-methanesulfonyl-N-pentyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methanesulfonyl-N-pentyl-2,3,4,5-tetrahydro-1,5-benzodiazepine-2-carboxamide: Similar structure but with a benzodiazepine ring.
7-Chloro-5-methanesulfonyl-N-pentyl-2,3,4,5-tetrahydro-1,5-benzothiazepine-2-carboxamide: Similar structure but with a benzothiazepine ring.
Uniqueness
The uniqueness of 7-chloro-5-methanesulfonyl-N-pentyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide lies in its specific combination of functional groups and its benzoxazepine core, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H23ClN2O4S |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
7-chloro-5-methylsulfonyl-N-pentyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C16H23ClN2O4S/c1-3-4-5-9-18-16(20)15-8-10-19(24(2,21)22)13-11-12(17)6-7-14(13)23-15/h6-7,11,15H,3-5,8-10H2,1-2H3,(H,18,20) |
InChI Key |
YRXGFUUCGQETPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CCN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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